Chir-090

説明

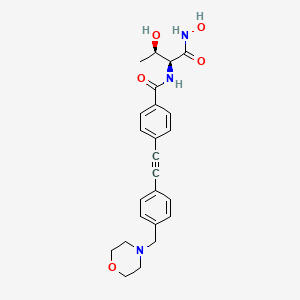

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYBTYFKOHPWQT-VGSWGCGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468361 | |

| Record name | CHIR-090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728865-23-4 | |

| Record name | CHIR-090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CHIR-090: A Potent Two-Step Inhibitor of LpxC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CHIR-090 stands as a seminal compound in the pursuit of novel antibiotics against Gram-negative bacteria, primarily through its potent and specific inhibition of the essential enzyme LpxC. This guide delineates the molecular intricacies of this compound's mechanism of action, offering a comprehensive overview of its binding kinetics, structural interactions, and the experimental methodologies used for its characterization.

Executive Summary

LpxC, a zinc-dependent metalloamidase, catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The integrity of this outer membrane is crucial for bacterial viability, making LpxC an attractive target for antibiotic development. This compound, a synthetic N-aroyl-L-threonine hydroxamic acid, has been identified as one of the most potent LpxC inhibitors to date. Its efficacy is attributed to a two-step, slow, tight-binding mechanism that ultimately leads to the disruption of the bacterial outer membrane and cell death. This document provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against LpxC has been quantified across various Gram-negative bacterial species. The data reveals a consistently high potency, characterized by low nanomolar to sub-nanomolar inhibition constants. A summary of these key quantitative metrics is presented in the table below.

| Organism | LpxC Ortholog | Ki (nM) | Ki (nM)* | k5 (min-1) | k6 (min-1) | Notes | References |

| Escherichia coli | EcLpxC | 4.0 | 0.5 | 1.9 | 0.18 | Two-step, slow, tight-binding inhibitor. | [1][2] |

| Aquifex aeolicus | AaLpxC | 1.0 | - | - | - | Two-step, slow, tight-binding inhibitor. Ki describes the initial reversible interaction. | [3] |

| Rhizobium leguminosarum | RlLpxC | 340 | - | - | - | Weak, competitive, and conventional inhibitor (lacks slow, tight-binding kinetics). | [1][2] |

| Pseudomonas aeruginosa | PaLpxC | Potent, low nM | - | - | - | Effectively inhibits LpxC activity. | [3][4] |

| Neisseria meningitidis | NmLpxC | Potent, low nM | - | - | - | Effectively inhibits LpxC activity. | [1][2] |

| Helicobacter pylori | HpLpxC | Potent, low nM | - | - | - | Effectively inhibits LpxC activity. | [1][2] |

Ki : Inhibition constant for the initial enzyme-inhibitor complex (EI). Ki : Overall inhibition constant for the final, stable enzyme-inhibitor complex (EI). k5 : Forward rate constant for the isomerization from EI to EI. k6 : Reverse rate constant for the isomerization from EI to EI.

The Two-Step Mechanism of Action

This compound's interaction with LpxC is not a simple competitive inhibition. Instead, it follows a two-step, time-dependent model, which contributes to its high potency.[4][5] This mechanism can be summarized as follows:

-

Initial Rapid Binding: this compound first binds to the LpxC active site to form a reversible, initial encounter complex (EI). This step is rapid and characterized by the inhibition constant, Ki.

-

Slow Isomerization: Following the initial binding, the EI complex undergoes a slow conformational change, or isomerization, to form a much more stable, tight-binding complex (EI*). This isomerization is a key feature of slow, tight-binding inhibitors and is characterized by the forward (k5) and reverse (k6) rate constants.[1][2]

This two-step process results in a prolonged residence time of this compound on the LpxC enzyme, leading to sustained inhibition even in the presence of accumulating substrate.[4]

Structural Basis of Inhibition

The high-affinity binding of this compound to LpxC is a result of highly complementary structural interactions.[4]

-

Zinc Chelation: The hydroxamate moiety of this compound is a critical feature, acting as a bidentate chelator of the catalytic zinc ion (Zn2+) in the LpxC active site.[3][6] This interaction is fundamental to the inhibitory activity of many LpxC inhibitors.

-

Hydrophobic Passage Occupancy: this compound possesses a rigid, "L"-shaped biphenyl acetylene moiety that inserts into a deep, hydrophobic passage within the LpxC enzyme.[4] This passage is normally occupied by the acyl chain of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The high shape and chemical complementarity between this compound and this passage significantly contributes to its binding affinity.

-

Hydrogen Bonding: Additional stability is conferred through hydrogen bonds between the threonyl group of this compound and conserved active site residues, such as Thr179 in A. aeolicus LpxC.[4]

The combination of these interactions explains the potent and specific inhibition of LpxC by this compound.

Experimental Protocols

The characterization of LpxC inhibitors like this compound relies on robust enzymatic assays. Below is a detailed methodology for a typical LpxC inhibition assay.

LpxC Inhibition Assay Protocol

This protocol is adapted from methodologies described in the literature for determining LpxC activity and inhibition.[7]

Objective: To determine the inhibitory potency (e.g., IC50, Ki) of a test compound against LpxC.

Materials:

-

Purified LpxC enzyme (e.g., from E. coli)

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM DTT

-

Test compound (e.g., this compound) dissolved in DMSO

-

Stop Solution: 0.625 M NaOH

-

Detection Reagent: o-phthaldialdehyde (OPA) in borax buffer

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 2% v/v).

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following components to a final volume of 100 µL:

-

Assay Buffer

-

Substrate (at a concentration near its KM, e.g., 25 µM)

-

Test compound or DMSO vehicle (for control wells)

-

-

Enzyme Addition: Initiate the enzymatic reaction by adding a pre-determined amount of LpxC enzyme (e.g., 50 ng) to each well.

-

Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 40 µL of the Stop Solution (0.625 M NaOH).

-

Hydrolysis: Incubate at 37°C for an additional 10 minutes to hydrolyze the deacetylated product.

-

Neutralization and Detection: Neutralize the reaction by adding 40 µL of 0.625 M acetic acid. Add 120 µL of the OPA detection reagent.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a fluorometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. For kinetic studies (Ki, Ki*), vary substrate and inhibitor concentrations and fit the data to appropriate kinetic models.

Conclusion and Future Directions

This compound serves as a powerful tool for understanding the inhibition of LpxC and as a foundational scaffold for the development of new Gram-negative antibiotics. Its two-step, slow, tight-binding mechanism of action, underpinned by specific structural interactions with the LpxC active site, provides a clear roadmap for the design of next-generation inhibitors. The detailed experimental protocols outlined in this guide offer a standardized approach to characterizing such compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogs to enhance their clinical utility and overcome potential resistance mechanisms. The continued exploration of the LpxC-inhibitor interface will be paramount in the ongoing battle against multidrug-resistant Gram-negative pathogens.

References

- 1. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of this compound Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipid A biosynthesis as the primary mechanism of this compound antibiotic activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Chir-090: A Technical Guide to a Slow-Binding Inhibitor of LpxC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Chir-090, a potent, slow-binding inhibitor of the enzyme LpxC. LpxC is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a prime target for novel antibiotic development. This document provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and the detailed experimental protocols used for its characterization.

Core Concept: Slow-Binding Inhibition of LpxC

This compound is an N-aroyl-l-threonine hydroxamic acid that exhibits a two-step, slow, tight-binding inhibition of LpxC.[1][2] This mechanism is distinct from classical competitive inhibitors. Initially, this compound rapidly and reversibly binds to the LpxC active site, forming an initial encounter complex (EI). Subsequently, this complex undergoes a slower conformational change, leading to a more tightly bound, stable complex (EI*).[3][4] This slow-binding characteristic can contribute to a prolonged duration of action and enhanced antibacterial efficacy.[4]

The deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine by LpxC is the committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts this pathway, leading to bacterial cell death.[5]

Quantitative Inhibition Data

The inhibitory activity of this compound against LpxC has been characterized for several bacterial species. The following tables summarize the key kinetic parameters.

Table 1: Kinetic Parameters of this compound Inhibition of E. coli LpxC [1][2][6]

| Parameter | Value | Unit | Description |

| Ki | 4.0 | nM | Dissociation constant of the initial enzyme-inhibitor complex (EI). |

| Ki | 0.5 | nM | Overall dissociation constant of the final, tight-binding complex (EI). |

| k5 | 1.9 | min-1 | Forward rate constant for the isomerization from EI to EI. |

| k6 | 0.18 | min-1 | Reverse rate constant for the isomerization from EI to EI. |

Table 2: Inhibition of LpxC from Various Gram-Negative Pathogens by this compound [1][2]

| Organism | Inhibition | Note |

| Pseudomonas aeruginosa | Low nM | Potent inhibition |

| Neisseria meningitidis | Low nM | Potent inhibition |

| Helicobacter pylori | Low nM | Potent inhibition |

| Rhizobium leguminosarum | Ki = 340 nM | Weak, conventional competitive inhibitor (no slow-binding) |

Table 3: Kinetic Parameters of this compound Inhibition of Aquifex aeolicus LpxC [3]

| Parameter | Value | Unit | Description |

| Ki (initial complex) | 1.0 - 1.7 | nM | Dissociation constant of the initial enzyme-inhibitor complex (EI). |

| Half-life of EI to EI* conversion | ~1 | min | Time for half of the initial complex to convert to the tight-binding form. |

Experimental Protocols

The characterization of this compound as a slow-binding inhibitor involves specific enzyme kinetic assays.

LpxC Enzyme Activity Assay (General Protocol)

This assay measures the enzymatic activity of LpxC by quantifying the product formed from the deacetylation of its substrate.

Materials:

-

Purified LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% Triton X-100)

-

This compound (dissolved in DMSO)

-

Detection Reagent (e.g., o-phthaldialdehyde for fluorescence detection)[7][8]

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the LpxC substrate at a known concentration (e.g., 5 µM).[1]

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified LpxC enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

At specific time points, stop the reaction (e.g., by adding a quenching solution like 0.625 M sodium hydroxide).[7][8]

-

Add the detection reagent to quantify the amount of product formed. For fluorescence-based detection with o-phthaldialdehyde, the deacetylated product is converted to a fluorescent isoindole.[7][8]

-

Measure the signal (e.g., fluorescence) using a microplate reader.

Determination of Slow-Binding Kinetic Parameters

To determine the kinetic constants for a slow-binding inhibitor like this compound, progress curves of the enzymatic reaction are analyzed.

Procedure:

-

Perform the LpxC enzyme activity assay as described above with multiple concentrations of this compound.

-

Monitor the product formation over an extended period to capture the full progress curve, which will show an initial burst of activity followed by a slower, steady-state rate.

-

Fit the reaction progress curves to the appropriate equation for slow, tight-binding inhibition (Equation 1) to determine the kinetic parameters (kobs, vi, vs).[1]

Equation 1:P = v_s * t + ((v_i - v_s) / k_obs) * (1 - exp(-k_obs * t))

Where:

-

P is the product concentration at time t

-

vi is the initial velocity

-

vs is the final steady-state velocity

-

kobs is the apparent first-order rate constant for the onset of inhibition

-

-

The individual kinetic constants (Ki, Ki*, k5, k6) can then be determined by analyzing the dependence of kobs and the initial and final velocities on the inhibitor concentration.

Visualizations

Lipid A Biosynthesis Pathway and LpxC Inhibition

The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the critical role of LpxC and its inhibition by this compound.

References

- 1. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of this compound Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipid A biosynthesis as the primary mechanism of this compound antibiotic activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]

Chir-090: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of Chir-090, a potent inhibitor of the LpxC enzyme, against a range of Gram-negative bacteria. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction

This compound is a novel, slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] Lipid A is an essential component of the outer membrane, and its inhibition leads to bacterial cell death.[2][3] This unique mechanism of action makes this compound a promising candidate for the development of new antibiotics targeting multi-drug resistant Gram-negative pathogens.[1] This guide explores the quantitative measures of its antibacterial efficacy, the methodologies used for its assessment, and the underlying biochemical pathways it disrupts.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been evaluated against several clinically relevant Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for this compound against various Gram-negative species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | W3110 | 0.25 | [1] |

| Escherichia coli | K-12 derivative BW25113 | ~0.13 (0.29 µM) | [4] |

| Escherichia coli | ΔacrAB, ΔtolC | ~0.009 (0.02 µM) | [4] |

| Pseudomonas aeruginosa | PAO1 | 0.5 | [5] |

| Pseudomonas aeruginosa | PAO1 (colistin-resistant derivative) | 0.25 | [5] |

| Pseudomonas aeruginosa | SCV-1 (clinical isolate) | 0.0625 | [5] |

| Pseudomonas aeruginosa | SCV-2 (clinical isolate) | 0.0625 | [5] |

| Pseudomonas aeruginosa | PAO1-TJH | Not specified, but susceptible | [6] |

It is noteworthy that this compound demonstrates potent activity against both wild-type and colistin-resistant strains of P. aeruginosa, indicating a lack of cross-resistance.[5] Furthermore, its efficacy is enhanced in efflux pump-deficient strains of E. coli, suggesting that efflux can be a mechanism of resistance.[4][7]

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound exerts its bactericidal effect by inhibiting LpxC, the enzyme responsible for the first committed step in the biosynthesis of lipid A.[7] This inhibition is potent and occurs at low nanomolar concentrations against LpxC orthologues from various pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa, Neisseria meningitidis, and Helicobacter pylori.[1][8] The following diagram illustrates the lipid A biosynthesis pathway and the specific inhibitory action of this compound.

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The following section details a standard broth microdilution protocol for determining the MIC of this compound.

Broth Microdilution MIC Assay

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Bacterial inoculum suspension (prepared to a 0.5 McFarland standard)[7]

-

Sterile 96-well microtiter plates

-

Multichannel pipette

Procedure:

-

Preparation of Drug Dilutions: a. Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should typically span from 0.03 to 64 µg/mL. c. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.[9]

-

MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[10] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[11]

The following diagram illustrates the workflow for this experimental protocol.

References

- 1. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of this compound Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. sites.duke.edu [sites.duke.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, this compound, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanisms Decreasing In Vitro Susceptibility to the LpxC Inhibitor this compound in the Gram-Negative Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. protocols.io [protocols.io]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

The Core of Inhibition: A Technical Guide to Chir-090's Role in Disrupting Lipid A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, a unique asymmetrical bilayer with an outer leaflet composed primarily of lipopolysaccharide (LPS), serves as a crucial barrier against many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making its biosynthesis an attractive target for novel antimicrobial agents. This technical guide provides an in-depth exploration of Chir-090, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the enzyme catalyzing the first committed step in the lipid A biosynthesis pathway. We will delve into the mechanism of action of this compound, present its quantitative inhibitory data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Introduction: The Significance of the Lipid A Biosynthesis Pathway

The outer membrane of Gram-negative bacteria is a formidable defense mechanism, contributing significantly to their intrinsic resistance to many antibiotics.[1][2][3] The key component of this barrier is lipopolysaccharide (LPS), and its lipid A moiety is essential for the structural integrity of the outer membrane and the survival of the bacterium.[4][5] The biosynthesis of lipid A, known as the Raetz pathway, involves a series of nine enzymatic steps that are highly conserved across a broad range of Gram-negative pathogens.[6][7][8]

The enzyme LpxC, a zinc-dependent metalloamidase, catalyzes the second and irreversible step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[6][9][10][11] This step is the committed step of lipid A biosynthesis.[12][13] The essentiality of LpxC, coupled with its absence in mammals, makes it an ideal target for the development of novel antibiotics with a selective spectrum of activity against Gram-negative bacteria.[4][8][14]

This compound: A Potent Inhibitor of LpxC

This compound is a synthetic, N-aroyl-l-threonine hydroxamic acid that has emerged as a powerful, slow, tight-binding inhibitor of LpxC.[12][15] Its potent activity has been demonstrated against a wide array of Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli.[12][16][17]

Mechanism of Action

This compound exhibits a two-step, slow, tight-binding inhibition mechanism against LpxC.[12][15][18] This involves an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower isomerization to a more stable, tightly bound complex (EI*).[15][18] This mode of action results in a prolonged residence time on the target enzyme, contributing to its potent antibacterial activity.[18] The hydroxamate moiety of this compound chelates the catalytic zinc ion in the active site of LpxC, while its biphenyl acetylene tail occupies a hydrophobic tunnel, and the threonyl group forms specific interactions with active site residues.[1][17][19]

Quantitative Inhibition Data

The inhibitory potency of this compound against LpxC has been quantified for various bacterial species. The following table summarizes the key kinetic parameters.

| Organism | Enzyme | Ki (nM) | Ki* (nM) | k5 (min-1) | k6 (min-1) | Reference |

| Escherichia coli | LpxC | 4.0 | 0.5 | 1.9 | 0.18 | [12][15] |

| Rhizobium leguminosarum | LpxC | 340 | - | - | - | [12][14][15] |

Note: Ki represents the initial binding affinity, while Ki represents the affinity of the final, stable complex. k5 and k6 are the forward and reverse rate constants for the isomerization step.* A dash (-) indicates that the value was not applicable or not determined as the inhibitor did not exhibit slow, tight-binding kinetics against this particular enzyme.

Experimental Protocols

Accurate assessment of LpxC inhibition is crucial for the development of new antibiotics. Below are detailed methodologies for key experiments.

Continuous Fluorescence-Based LpxC Activity Assay

This assay provides a high-throughput method for screening LpxC inhibitors.

Principle: This method utilizes a surrogate substrate that, upon deacetylation by LpxC, exposes a primary amine. This amine reacts with fluorescamine to produce a fluorescent signal that can be monitored continuously.[20]

Materials:

-

Purified LpxC enzyme

-

Surrogate substrate (e.g., UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine)[20]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Fluorescamine solution (in a non-aqueous solvent like acetone)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the surrogate substrate in the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include a DMSO control.

-

Initiate the reaction by adding the purified LpxC enzyme to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescamine-amine adduct.

-

Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the enzyme activity.

-

To determine the IC50 value, plot the initial reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve.

LC-MS/MS-Based LpxC Inhibition Assay

This method offers high sensitivity and specificity by directly measuring the substrate and product.[5]

Principle: This assay directly quantifies the enzymatic conversion of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to its deacetylated product using liquid chromatography-tandem mass spectrometry.[5]

Materials:

-

Purified LpxC enzyme

-

Natural substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)[21]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

Test compounds (dissolved in DMSO)

-

LC-MS/MS system

Procedure:

-

Set up the enzymatic reaction by combining the assay buffer, natural substrate, and varying concentrations of the test inhibitor in appropriate reaction tubes.

-

Initiate the reaction by adding the LpxC enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amounts of substrate and product.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Molecular Landscape

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the sequential enzymatic steps of the Raetz pathway, highlighting the critical role of LpxC and the point of inhibition by this compound.

Caption: The Raetz pathway for lipid A biosynthesis and this compound's point of inhibition.

Experimental Workflow for LpxC Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel LpxC inhibitors.

Caption: A generalized workflow for the screening and characterization of LpxC inhibitors.

Conclusion and Future Directions

This compound stands as a testament to the potential of targeting the lipid A biosynthesis pathway for the development of novel Gram-negative antibiotics. Its potent, slow, tight-binding inhibition of LpxC provides a strong foundation for the design of next-generation inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of LpxC inhibitors to enhance their in vivo efficacy and safety profiles. Furthermore, a deeper understanding of the regulatory networks governing the Raetz pathway may unveil additional therapeutic targets and strategies to combat the growing threat of antibiotic resistance. The continued exploration of LpxC inhibitors like this compound holds significant promise in the ongoing battle against multidrug-resistant Gram-negative pathogens.

References

- 1. Structure of the deacetylase LpxC bound to the antibiotic this compound: Time-dependent inhibition and specificity in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of lipid A biosynthesis as the primary mechanism of this compound antibiotic activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent BB-78485 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. sites.duke.edu [sites.duke.edu]

- 20. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Chir-090: A Technical Guide to a Promising Lead Compound for Novel Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the urgent global search for novel antibiotics to combat the rising threat of multidrug-resistant Gram-negative bacteria, the inhibitor Chir-090 has emerged as a significant lead compound. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antibacterial spectrum, and the foundational data supporting its development. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development efforts.

Introduction

This compound is a potent, slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The essentiality and conservation of the lipid A biosynthesis pathway, coupled with the absence of a homologous enzyme in mammals, make LpxC an attractive target for the development of new antibacterial agents. This compound has demonstrated promising activity against a range of clinically relevant Gram-negative pathogens, positioning it as a valuable scaffold for the design of next-generation antibiotics.

Mechanism of Action

This compound functions by specifically inhibiting the enzymatic activity of LpxC. This inhibition disrupts the synthesis of lipid A, leading to a cascade of events that ultimately compromise the integrity of the bacterial outer membrane, resulting in bacterial cell death. The binding of this compound to LpxC is characterized by a two-step, slow, tight-binding mechanism.[2] Initially, it forms a reversible enzyme-inhibitor complex (EI), which then undergoes a slow isomerization to a more stable, tightly bound complex (EI*). This mode of inhibition contributes to its potent antibacterial activity.

Signaling Pathway: Lipid A Biosynthesis Inhibition

The following diagram illustrates the point of intervention of this compound in the lipid A biosynthesis pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against LpxC from various bacterial species and its antibacterial efficacy.

Table 1: In Vitro LpxC Inhibition Data for this compound

| Bacterial Species | LpxC Ortholog | Ki (nM) | Ki* (nM) |

| Escherichia coli | E. coli LpxC | 4.0 | 0.5 |

| Aquifex aeolicus | A. aeolicus LpxC | 1.0 - 1.7 | - |

| Rhizobium leguminosarum | R. leguminosarum LpxC | 340 | - |

| Ki represents the initial reversible binding affinity, while Ki represents the affinity of the final, tight-binding complex.* |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | W3110 | 0.25 |

| Pseudomonas aeruginosa | PAO1 | 0.0625 - 0.5 |

| Burkholderia multivorans | Various | 0.10 - 6.25 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary and found within patent literature, the general approach involves the synthesis of an N-aroyl-L-threonine hydroxamate. The synthesis described in the originating patent (WO 2004/062601 A2) involves a multi-step process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of LpxC as a Target for Antibacterial Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a diminishing pipeline of new antibiotics, there is an urgent need to identify and exploit novel bacterial targets. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC, has emerged as one of the most promising targets for the development of a new class of antibiotics specifically aimed at Gram-negative pathogens. This technical guide provides an in-depth overview of LpxC, its role in the essential Lipid A biosynthetic pathway, the development of its inhibitors, and the key methodologies used in their characterization.

Introduction: The Imperative for Novel Gram-Negative Antibiotics

Gram-negative bacteria are characterized by a unique outer membrane, which acts as a highly effective permeability barrier against many conventional antibiotics.[1] This membrane's outer leaflet is primarily composed of lipopolysaccharide (LPS), a large glycolipid essential for bacterial viability and a potent stimulator of the host immune response, often referred to as endotoxin.[2] The hydrophobic anchor of LPS is a glucosamine-based saccharolipid called Lipid A.[3] The biosynthesis of Lipid A is a conserved pathway, known as the Raetz pathway, and is critical for the survival of most Gram-negative bacteria.[2][4]

Enzymes within this pathway represent ideal targets for new antibacterial agents because they are essential for the bacteria and are absent in mammals, minimizing the potential for on-target toxicity.[5][6] LpxC, a zinc-dependent metalloenzyme, catalyzes the second and first committed step of Lipid A synthesis, making it a focal point for drug discovery efforts for over two decades.[7][8][9]

The LpxC Enzyme and the Lipid A Biosynthesis Pathway

LpxC catalyzes the irreversible deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[9][10] This is the first irreversible step in the pathway, effectively committing the substrate to Lipid A synthesis.[9] Inhibition of LpxC halts LPS production, leading to the accumulation of toxic intermediates, disruption of the outer membrane, and ultimately, rapid bactericidal activity.[9][11]

The Raetz Pathway of Lipid A Biosynthesis

The synthesis of Lipid A is a nine-step enzymatic process that occurs on the cytoplasmic surface of the inner membrane.[2][11] The pathway is highly conserved across most Gram-negative species.

Caption: The Raetz pathway for Lipid A biosynthesis in Gram-negative bacteria. LpxC (red) catalyzes the committed step.

LpxC Structure and Catalytic Mechanism

Crystal structures of LpxC from several bacterial species have been solved, revealing a unique α+β fold with two domains.[5][12][13] The active site lies in a cleft between these domains and contains a single catalytic Zn²⁺ ion.[1][12] This zinc ion is coordinated by three conserved residues (typically two histidines and one aspartate) and is essential for catalysis.[1][14] Adjacent to the active site is a hydrophobic tunnel that accommodates the R-3-hydroxymyristoyl acyl chain of the substrate, which is a key determinant of substrate specificity.[5][12]

LpxC employs a general acid-base catalytic mechanism. A conserved glutamate residue acts as a general base, activating a zinc-bound water molecule for a nucleophilic attack on the substrate's acetyl carbonyl carbon.[15][16] This forms a tetrahedral oxyanion intermediate, which is stabilized by the zinc ion and other active site residues.[1] A nearby histidine residue then acts as a general acid, protonating the leaving amine to facilitate the collapse of the intermediate and release of acetate.

Caption: General acid-base catalytic mechanism proposed for the LpxC enzyme.

LpxC Inhibitors: Development and Activity

The discovery of potent LpxC inhibitors has been an area of intense research. The majority of successful inhibitors are hydroxamic acid-based compounds, which act as potent zinc-chelating agents, displacing the catalytic water molecule in the active site.[9]

Key LpxC Inhibitors

-

L-161,240: An early phenyloxazoline hydroxamic acid inhibitor discovered at Merck that was potent against E. coli but not P. aeruginosa.[15][17]

-

CHIR-090: A highly potent, slow, tight-binding inhibitor with broad-spectrum activity against both E. coli and P. aeruginosa.[15] It has been widely used as a research tool.

-

ACHN-975: The first LpxC inhibitor to enter Phase I clinical trials.[18][19] Development was halted due to cardiovascular side effects (transient hypotension) observed at the infusion site.[20][21]

-

PF-5081090 (LpxC-4): A potent inhibitor with a broad spectrum of activity against many threatening Gram-negative pathogens.[11]

-

LPC-233: A next-generation, slow, tight-binding inhibitor with low picomolar affinity and outstanding activity against a wide range of MDR pathogens.[5][7] Importantly, it has demonstrated an excellent preclinical safety profile, with no detectable cardiovascular toxicity in animal models, and is orally bioavailable.[7][15]

-

RC-01: A novel LpxC inhibitor that entered Phase I clinical trials but was also halted due to cardiovascular adverse effects.[12]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antibacterial activities of key LpxC inhibitors.

Table 1: LpxC Enzyme Inhibitory Activity (IC₅₀ / Kᵢ)

| Compound | Target Organism | IC₅₀ (nM) | Kᵢ (nM) | Kᵢ* (pM) | Reference(s) |

| L-161,240 | E. coli | 440 | - | - | [9] |

| BB-78485 | E. coli | 160 | - | - | [9] |

| This compound | P. aeruginosa | - | - | - | [22] |

| ACHN-975 | Enterobacteriaceae | 0.02 | - | - | [23] |

| PF-5081090 (LpxC-4) | K. pneumoniae | ~2 | - | - | [11] |

| PF-5081090 (LpxC-4) | P. aeruginosa | ~20 | - | - | [11] |

| LPC-233 | E. coli | - | 0.22 | 8.9 | [7] |

Note: IC₅₀ values can vary based on assay conditions (e.g., substrate concentration). Kᵢ is the inhibition constant for the initial enzyme-inhibitor complex (EI), and Kᵢ is for the stable complex (EI) in slow, tight-binding inhibitors.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | E. coli MIC₉₀ (µg/mL) | P. aeruginosa MIC₉₀ (µg/mL) | K. pneumoniae MIC₉₀ (µg/mL) | A. baumannii MIC₉₀ (µg/mL) | Reference(s) |

| ACHN-975 | 1 | 0.5 | - | >64 | [23] |

| PF-5081090 (LpxC-4) | 2 | 8 | 1 | >32 | [11] |

| LPC-233 | <1.0 | <1.0 | <1.0 | - | [7] |

Note: MIC₉₀ is the concentration required to inhibit 90% of isolates tested. Activity against A. baumannii is a known challenge as LPS is not essential in this species.[8]

Mechanisms of Resistance to LpxC Inhibitors

While spontaneous resistance to LpxC inhibitors is generally infrequent, several mechanisms have been identified through in vitro selection studies.[8][11] Understanding these mechanisms is critical for predicting and overcoming potential clinical resistance.

-

Target Upregulation: In P. aeruginosa, a common mechanism is a single point mutation in the non-coding region 11 bp upstream of the lpxC start codon.[11] This mutation is thought to increase LpxC protein expression, requiring higher inhibitor concentrations to achieve a bactericidal effect.

-

Efflux Pump Overexpression: Overexpression of RND-type multidrug efflux pumps, such as MexAB-OprM and MexCD-OprJ in P. aeruginosa, can reduce intracellular concentrations of LpxC inhibitors.[8][24] This is often caused by mutations in repressor genes like mexR or nfxB.

-

Metabolic Bypass/Rebalancing: In E. coli, the most common resistance mutations are not in lpxC itself but in fabZ, which encodes (3R)-hydroxymyristoyl-ACP dehydratase, an enzyme in fatty acid biosynthesis.[9][24][25] Reducing FabZ activity is thought to rebalance the metabolic flux between phospholipid and LPS synthesis, allowing the cell to tolerate reduced LpxC activity.[25]

-

Reduced Growth Rate: Mutations in genes unrelated to lipid synthesis, such as thrS (encoding the threonyl-tRNA synthetase), have been shown to confer resistance.[25][26] These mutations slow overall protein synthesis and cellular growth, which appears to have a suppressive effect on the lethality of inhibiting membrane biosynthesis.[25]

Caption: Key mechanisms conferring resistance to LpxC inhibitors in Gram-negative bacteria.

Key Experimental Protocols

Characterizing novel LpxC inhibitors requires a suite of standardized biochemical and microbiological assays.

LpxC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

Objective: To determine the IC₅₀ (concentration of inhibitor required for 50% inhibition) or Kᵢ of a test compound.

Methodology (LC-MS/MS-based): [27]

-

Enzyme and Substrate: Recombinant LpxC protein is purified from an E. coli expression system.[1][28] The substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine, is synthesized or purchased.

-

Reaction Buffer: A typical buffer is 50 mM HEPES, pH 7.5, containing a reducing agent like DTT.

-

Assay Procedure: a. Serially dilute the test compound in DMSO and add to wells of a 96-well plate. b. Add purified LpxC enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate. The final substrate concentration should be close to its Kₘ value (e.g., ~5 µM for P. aeruginosa LpxC).[27] d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-60 minutes). e. Terminate the reaction by adding an acid (e.g., formic acid) or organic solvent (e.g., methanol).

-

Detection: The reaction mixture is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of product (UDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine) formed.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Caption: General experimental workflow for an LpxC enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Objective: To determine the in vitro antibacterial potency of a compound against a panel of clinically relevant bacterial strains.

Methodology (Broth Microdilution): [2][14][29][30]

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Inoculum Preparation: A pure culture of the test bacterium is grown to the logarithmic phase and then diluted to a standardized density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.[30]

-

Assay Procedure: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. b. Inoculate each well with the standardized bacterial suspension. c. Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Spontaneous Resistance Mutant Selection

This experiment measures the likelihood of bacteria developing resistance to an antibiotic.

Objective: To determine the frequency of resistance (FoR) and identify the genetic basis of resistance.

-

Inoculum Preparation: Grow a large bacterial culture (e.g., 10⁹ - 10¹⁰ CFU) to the stationary phase.

-

Plating: Plate the entire culture onto Mueller-Hinton Agar plates containing the LpxC inhibitor at a concentration that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC).

-

Enumeration: a. Simultaneously, perform serial dilutions of the original culture and plate on antibiotic-free agar to determine the total viable cell count (total CFU). b. Incubate all plates for 24-48 hours.

-

Data Analysis: a. Count the number of colonies that grow on the antibiotic-containing plates. b. The Frequency of Resistance (FoR) is calculated as the number of resistant colonies divided by the total viable cell count. For example, an FoR of 10⁻⁹ means one resistant mutant is expected to arise per billion cells.[9]

-

Mutant Characterization: Isolate resistant colonies, confirm their elevated MIC, and perform whole-genome sequencing to identify the mutations responsible for resistance (e.g., in lpxC, fabZ, or efflux regulators).[9][31]

Conclusion and Future Outlook

LpxC remains a highly validated and compelling target for the discovery of novel antibiotics against multidrug-resistant Gram-negative bacteria. Its essential role in the conserved Lipid A pathway and its absence in humans provide a clear therapeutic window. While early clinical efforts have been hampered by compound-specific cardiovascular toxicity, the field has gained invaluable insights into the required safety and pharmacological properties of LpxC inhibitors.[7][20]

The development of next-generation compounds like LPC-233, which exhibit potent broad-spectrum activity and a clean preclinical safety profile, demonstrates that these toxicity challenges can be overcome through rational drug design.[7] Future research will focus on expanding the chemical diversity of LpxC inhibitors beyond hydroxamates, further optimizing pharmacokinetic and safety profiles, and developing strategies to mitigate the emergence of resistance. The continued pursuit of LpxC inhibitors is a critical component of the global strategy to combat the growing threat of antimicrobial resistance.

References

- 1. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biocorda.com [biocorda.com]

- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 5. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPC-233 - Wikipedia [en.wikipedia.org]

- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hielscher.com [hielscher.com]

- 11. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. Protein Expression and Purification [protocols.io]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Frequency of resistance (FoR) – REVIVE [revive.gardp.org]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Mutations Reducing In Vitro Susceptibility to Novel LpxC Inhibitors in Pseudomonas aeruginosa and Interplay of Efflux and Nonefflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mutants Resistant to LpxC Inhibitors by Rebalancing Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. researchgate.net [researchgate.net]

- 30. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 31. An Essential Membrane Protein Modulates the Proteolysis of LpxC to Control Lipopolysaccharide Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chir-090 In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir-090 is a potent, slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3][4] Lipid A is a critical component of the outer membrane lipopolysaccharide (LPS), and its inhibition leads to bacterial death.[2][5] This makes LpxC a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[6][7] this compound has demonstrated significant in vitro activity against a range of clinically relevant Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1][3][4][8]

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-negative bacteria to this compound, focusing on the standardized broth microdilution method for Minimum Inhibitory Concentration (MIC) determination. Additionally, it summarizes key quantitative data on the inhibitory activity of this compound and illustrates the relevant biological pathway and experimental workflow.

Signaling Pathway of LpxC Inhibition by this compound

The biosynthesis of lipid A is a multi-step enzymatic pathway essential for the formation of the outer membrane in Gram-negative bacteria. This compound exerts its antibacterial effect by targeting and inhibiting LpxC, the enzyme responsible for the second committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By blocking this step, this compound prevents the formation of lipid A, leading to disruption of the outer membrane and subsequent bacterial cell death.

Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activity of this compound against E. coli and P. aeruginosa.

Table 1: LpxC Inhibition Constants for this compound

| Organism | Inhibition Constant (Ki) | Additional Parameters | Reference |

| Escherichia coli | 4.0 nM | Ki* = 0.5 nM, k5 = 1.9 min-1, k6 = 0.18 min-1 (slow, tight-binding) | [1] |

| Aquifex aeolicus | - | Slow, tight-binding inhibitor | [1] |

| Rhizobium leguminosarum | 340 nM | Weak, competitive inhibitor | [4] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | W3110 | 0.25 | [1] |

| Escherichia coli | ΔacrAB, ΔtolC | 0.02 µM (~0.0087 µg/mL) | [9] |

| Pseudomonas aeruginosa | PAO1 | 0.5 | [10] |

| Pseudomonas aeruginosa | PAO1 (colistin-resistant) | 0.25 | [10] |

| Pseudomonas aeruginosa | SCV-1 (clinical isolate) | 0.0625 | [10] |

| Pseudomonas aeruginosa | SCV-2 (clinical isolate) | 0.0625 | [10] |

| Pseudomonas aeruginosa | K2732 | 1 | [11] |

| Pseudomonas aeruginosa | K2733 (efflux defective) | 0.0156 | [11] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[10][12]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (37°C)

-

Pipettes and sterile tips

Experimental Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final concentration range should be selected based on the expected MIC of the test organism. A common range to start with is 0.03 to 64 µg/mL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plate:

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

-

The final volume in each well should be uniform (e.g., 100 µL).

-

-

Controls:

-

Growth Control: Include wells containing only the bacterial inoculum in CAMHB without any this compound to ensure the viability of the bacteria.

-

Sterility Control: Include wells containing only CAMHB to check for contamination.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Considerations and Troubleshooting

-

Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound does not affect bacterial growth. A solvent control should be included.

-

Efflux Pumps: Be aware that some Gram-negative bacteria, such as P. aeruginosa, can upregulate efflux pumps which may lead to increased MIC values.[12][13] Testing in efflux pump-deficient strains can help to elucidate the intrinsic activity of the compound.

-

Slow, Tight-Binding Inhibition: this compound is a slow, tight-binding inhibitor, which means that the onset of inhibition may be time-dependent.[1] Standard overnight incubation is generally sufficient for MIC determination, but for enzymatic assays, pre-incubation of the enzyme with the inhibitor may be necessary.

-

Media: Cation-adjusted Mueller-Hinton Broth is the standard medium for susceptibility testing of most non-fastidious Gram-negative bacteria.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers working with the LpxC inhibitor this compound. Adherence to standardized methodologies, such as those outlined by the CLSI, is crucial for obtaining reproducible and comparable in vitro susceptibility data. Understanding the mechanism of action of this compound and potential resistance mechanisms will further aid in the interpretation of experimental results and the development of this promising class of antibiotics.

References

- 1. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of this compound Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the deacetylase LpxC bound to the antibiotic this compound: Time-dependent inhibition and specificity in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Creative Enzymes [creative-enzymes.com]

- 7. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 8. apexbt.com [apexbt.com]

- 9. biorxiv.org [biorxiv.org]

- 10. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, this compound, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Mechanisms Decreasing In Vitro Susceptibility to the LpxC Inhibitor this compound in the Gram-Negative Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms decreasing in vitro susceptibility to the LpxC inhibitor this compound in the gram-negative pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Action of CHIR-090 and Colistin Against Pseudomonas aeruginosa Biofilms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its propensity to form biofilms.[1][2] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection from host immune responses and antimicrobial agents, contributing to persistent and chronic infections.[2] Colistin, a polymyxin antibiotic, is often used as a last-resort treatment for infections caused by multidrug-resistant P. aeruginosa.[3][4] However, the emergence of colistin resistance and its reduced efficacy against biofilms necessitate novel therapeutic strategies.[5][6]

CHIR-090 is a potent inhibitor of LpxC, a key enzyme in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[7][8] This document outlines the synergistic activity of this compound and colistin against P. aeruginosa biofilms, providing quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism and experimental workflows. The combination of these two agents presents a promising strategy to overcome colistin resistance and effectively eradicate P. aeruginosa biofilms.[7][9][10]

Data Presentation

The following tables summarize the quantitative data on the antimicrobial activity of this compound and colistin, both individually and in combination, against various Pseudomonas aeruginosa strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Colistin and this compound [9][10]

| P. aeruginosa Strain | Colistin MIC (µg/ml) | This compound MIC (µg/ml) |

| PAO1 | 1 | 0.125 |

| SCV-1 | 64 | 0.0625 |

| SCV-2 | 16 | 0.5 |

| PAO1-TJH | 64 | 0.25 |

Table 2: Minimum Biofilm Eradication Concentrations (MBECs) of Colistin and this compound against 24-hour static biofilms [9][10]

| P. aeruginosa Strain | Colistin MBEC (µg/ml) | This compound MBEC (µg/ml) |

| PAO1 | 256 | >128 |

| SCV-1 | 256 | 8 |

| SCV-2 | 256 | 32 |

| PAO1-TJH | 512 | 128 |

Table 3: Synergistic Activity of Colistin and this compound against P. aeruginosa Biofilms (Checkerboard Assay) [9]

| P. aeruginosa Strain | Fractional Inhibitory Concentration (FIC) Index (ΣFIC) | Interpretation |

| PAO1 | 0.25 | Synergy |

| SCV-1 | 0.13 | Synergy |

| SCV-2 | 0.34 | Synergy |

| PAO1-TJH | 0.28 | Synergy |

Note: Synergy is defined as a ΣFIC of ≤ 0.5.

Proposed Mechanism of Synergy

The synergistic effect of colistin and this compound is hypothesized to stem from a "self-promoted uptake" mechanism.[7][9] Colistin, a cationic polypeptide, interacts with and disrupts the outer membrane of P. aeruginosa, thereby increasing its permeability.[11] This disruption facilitates the entry of this compound into the bacterial cell, allowing it to reach its target, the LpxC enzyme in the cytoplasm.[7] By inhibiting LpxC, this compound blocks the synthesis of lipid A, a crucial component of the outer membrane, leading to further membrane destabilization and cell death.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the synergy between this compound and colistin against P. aeruginosa biofilms.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of each antimicrobial agent against planktonic P. aeruginosa.

Materials:

-

P. aeruginosa strains (e.g., PAO1, colistin-resistant clinical isolates)

-

Mueller-Hinton Broth (MHB)

-

Colistin sulfate (stock solution prepared in water)

-

This compound (stock solution prepared in dimethyl sulfoxide - DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare an overnight culture of the P. aeruginosa strain in MHB at 37°C.

-

Dilute the overnight culture to achieve a starting inoculum of approximately 10^6 CFU/ml.

-

Prepare serial two-fold dilutions of colistin and this compound in MHB in the 96-well plates. The concentration ranges should span the expected MIC values (e.g., 0-64 µg/ml for colistin and 0-16 µg/ml for this compound).[9]

-

Inoculate each well (except for sterility controls) with the bacterial suspension.

-

Include a growth control well (bacteria in MHB without antibiotics) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18 hours.[9]

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Biofilm Formation and Eradication Assay (MBEC Determination)

This protocol is for forming static biofilms and determining the minimum biofilm eradication concentration (MBEC).

Materials:

-

P. aeruginosa strains

-

MHB

-

Colistin and this compound

-

96-well microtiter plates

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Biofilm Formation:

-

Grow an overnight culture of P. aeruginosa in MHB.

-

Dilute the culture to ~10^6 CFU/ml in fresh MHB.

-

Add 100 µl of the diluted culture to each well of a 96-well plate.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[9]

-

-

Biofilm Treatment:

-

After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

-

Prepare serial dilutions of colistin and this compound in fresh MHB and add 100 µl to the wells containing the established biofilms.

-

Incubate the plate for another 24 hours at 37°C.

-

-

MBEC Determination:

-

After treatment, remove the antibiotic-containing medium and wash the wells with PBS.

-

The MBEC is determined by aspirating the contents of the wells, scraping the biofilm, and plating on agar to determine the lowest concentration that results in no viable cells.

-

Alternatively, for quantification of remaining biofilm, proceed with Crystal Violet staining.

-

-

Crystal Violet Staining (for biofilm quantification):

-

Add 125 µl of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.

-

Remove the Crystal Violet solution and wash the wells three times with sterile water.

-

Add 200 µl of 95% ethanol to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a plate reader.

-

Checkerboard Synergy Assay for Biofilms

This protocol is used to assess the synergistic effect of combining colistin and this compound against P. aeruginosa biofilms.

Materials:

-

Pre-formed P. aeruginosa biofilms in a 96-well plate (as described in Protocol 2)

-

Colistin and this compound stock solutions

Procedure:

-

Establish 24-hour P. aeruginosa biofilms in a 96-well plate as described previously.

-

Prepare a checkerboard dilution scheme. In each well, a unique combination of colistin and this compound concentrations is created. Typically, serial two-fold dilutions of colistin are made along the x-axis of the plate, and serial two-fold dilutions of this compound are made along the y-axis.

-

After washing the pre-formed biofilms, add the different combinations of colistin and this compound in fresh MHB to the wells.

-

Incubate the plate at 37°C for 24 hours.

-

Following incubation, assess biofilm viability or quantify the remaining biofilm using methods such as colony-forming unit (CFU) counting or Crystal Violet staining.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

ΣFIC = FIC of Drug A + FIC of Drug B

-

The results are interpreted as follows:

-

Synergy: ΣFIC ≤ 0.5

-

Additive: 0.5 < ΣFIC ≤ 4

-

Antagonism: ΣFIC > 4

-

-

References

- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biofilm inhibition of multidrug-resistant Pseudomonas aeruginosa using green-synthesized silver nanoparticles and colistin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin and Colistin are Synergistic in Inhibiting the Growth and Biofilm Formation of Pseudomonas aeruginosa Isolated from Environmental Sample [gavinpublishers.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Colistin resistance dynamics in Pseudomonas aeruginosa under biofilm and planktonic growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of this compound Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, this compound, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.polyu.edu.hk [research.polyu.edu.hk]

- 11. Colistin Enhances Rifampicin's Antimicrobial Action in Colistin-Resistant Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing CHIR-090 Stock Solutions for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of CHIR-090 stock solutions for use in research settings. This compound is a potent, slow, tight-binding inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical Properties and Solubility

This compound is a synthetic, N-aroyl-L-threonine hydroxamic acid derivative.[4] Understanding its chemical properties is essential for proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇N₃O₅ | [2][5] |

| Molecular Weight | 437.49 g/mol | [5] |

| CAS Number | 728865-23-4 | [1][5] |

| Appearance | Crystalline solid | [6] |

The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions and ethanol.[1][7]

| Solvent | Solubility | Notes | Source |

| DMSO | ≥ 21.85 mg/mL | Sonication or warming to 37°C may be required to achieve higher concentrations. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [1][7][8] |

| DMF | 2 mg/mL | [6] | |

| Water | Insoluble (< 0.1 mg/mL) | [1][5] | |

| Ethanol | Insoluble | [7] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.

-

Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.

-

Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.375 mg of this compound (Molecular Weight = 437.49 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 4.375 mg, you would add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-